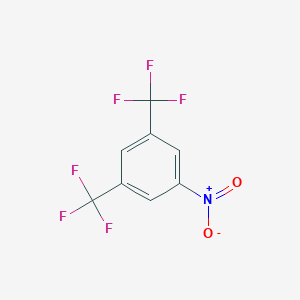

3,5-Bis(trifluoromethyl)nitrobenzene

Description

3,5-Bis(trifluoromethyl)nitrobenzene (CAS RN 328-75-6) is a nitroaromatic compound characterized by two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring and a nitro (-NO₂) group at the 1-position. Its molecular formula is C₈H₃F₆NO₂, with a molecular weight of 259.11 g/mol. Key physical properties include a boiling point of 75–76°C at 11 mmHg, a density of 1.535 g/cm³, and a refractive index (n<sup>20</sup>D) of 1.4270 .

The compound is synthesized via fluorination of 5-nitroisophthalic acid using SF₄ in the presence of HF as a catalyst . Alternatively, it can be prepared through nucleophilic aromatic substitution reactions, such as the reaction of 3,5-bis(trifluoromethyl)benzene derivatives with nitropropane lithium salts in hexamethylphosphoramide (HMPA) . Its strong electron-deficient nature, driven by the -CF₃ and -NO₂ groups, makes it a valuable intermediate in organic synthesis, particularly in C−H activation and coupling reactions .

Propriétés

IUPAC Name |

1-nitro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUWJDVVXLBMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186472 | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-75-6 | |

| Record name | 1-Nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,α',α',α'-hexafluoro-5-nitroxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Byproduct Formation and Purification

The bromination of 1,3-bis(trifluoromethyl)benzene produces ~2.6% isomeric impurities, including dibrominated derivatives. Similarly, nitration may yield ortho- or para-nitro byproducts, necessitating advanced purification techniques such as fractional distillation or recrystallization.

Solvent and Temperature Optimization

The use of glacial acetic acid in bromination improves substrate solubility and reaction homogeneity. For nitration, sulfuric acid likely serves dual roles as a solvent and dehydrating agent, while elevated temperatures (e.g., 50–70°C) may accelerate reaction rates without compromising selectivity.

Applications and Downstream Utilization

This compound is primarily reduced to its aniline derivative, a key intermediate in:

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Reduction: The major product is 3,5-Bis(trifluoromethyl)aniline.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Applications De Recherche Scientifique

Pharmaceutical Development

BTFNB serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl groups enhance bioactivity and stability, making it suitable for developing drugs that target specific biological pathways. For instance, derivatives of BTFNB have been synthesized to create potent antimicrobial agents against drug-resistant bacteria, demonstrating significant efficacy in inhibiting bacterial growth with minimal biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

Material Science

In material science, BTFNB is utilized for the development of advanced materials such as polymers and coatings. Its chemical stability and resistance to solvents improve product longevity and performance. The incorporation of BTFNB into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance applications .

Agricultural Chemicals

BTFNB plays a role in the formulation of agrochemicals, including herbicides and pesticides. The compound's properties can enhance the efficacy of these chemicals while reducing their environmental impact compared to traditional agrochemicals. Research indicates that BTFNB derivatives can lead to the development of more effective and environmentally friendly agricultural solutions .

Fluorinated Compounds Research

The study of fluorinated compounds is another significant application area for BTFNB. Its unique trifluoromethyl groups facilitate the exploration of new materials with tailored characteristics for various applications, including electronic devices and specialty chemicals. Researchers are investigating the potential of BTFNB in creating novel fluorinated compounds that exhibit unique physical and chemical properties .

Analytical Chemistry

In analytical chemistry, BTFNB is employed in methods for detecting and quantifying other compounds. Its high sensitivity and selectivity make it an essential tool for quality control across various industries. For example, BTFNB has been used successfully in oxidation reactions under mild conditions, providing a cost-effective approach to synthesize carboxylic acids and amides .

Comprehensive Data Table

Case Studies

- Antimicrobial Studies : A study published in Molecules reported the synthesis of pyrazole derivatives from BTFNB that were effective against drug-resistant bacteria, highlighting its potential in pharmaceutical applications .

- Oxidation Protocols : Research indicated that BTFNB could be used as a photoexcited oxidant under mild conditions, achieving high yields in oxidation reactions compared to traditional methods, thus showcasing its utility in analytical chemistry .

- Agricultural Innovations : Investigations into agrochemical formulations utilizing BTFNB have demonstrated improved efficacy over conventional products, supporting its role in sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)nitrobenzene primarily involves its reactivity due to the electron-withdrawing effects of the trifluoromethyl and nitro groups. These groups make the benzene ring highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

C−H Hydroxylation :

3,5-Bis(trifluoromethyl)nitrobenzene exhibits exceptional efficiency in the anaerobic hydroxylation of unactivated C(sp³)−H bonds. In contrast, 2-chloro-4-nitropyridine is more effective for benzylic C−H bonds. The -CF₃ groups enhance the electron-deficiency of the nitroarene, facilitating selective oxidation under mild conditions .- Photocatalytic Coupling: Nitrobenzene undergoes visible-light-driven coupling to form azoxybenzene (90% yield at 60°C) or azobenzene (96% yield at 90°C) using copper-graphene catalysts .

Electronic and Steric Effects

- Electron-Deficiency: The -CF₃ groups in this compound significantly lower the electron density of the aromatic ring compared to nitrobenzene, making it more resistant to electrophilic substitution but highly reactive in nucleophilic aromatic substitution (e.g., forming 3,5-bis(trifluoromethyl)phenyl phenyl sulfide with sodium thiophenoxide) .

Steric Hindrance :

The bulky -CF₃ groups hinder reactions requiring planar transition states, such as certain cycloadditions. This contrasts with simpler nitroaromatics like nitrobenzene, which lack steric constraints .

Environmental Persistence and Microbial Degradation

- Nitrobenzene is metabolized aerobically and anaerobically in sewage effluent to aniline, which further degrades to acetanilide and methylquinoline derivatives . The -CF₃ groups likely increase environmental persistence due to their resistance to enzymatic cleavage, similar to dinitrobenzenes .

Data Tables

Table 1: Physical Properties Comparison

Table 2: Reaction Efficiency in Key Processes

Activité Biologique

3,5-Bis(trifluoromethyl)nitrobenzene (BTFNB) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups enhances the pharmacological profile of organic compounds, often improving their efficacy and selectivity. This article reviews the biological activity of BTFNB, focusing on its antimicrobial, anticancer, and other relevant biological effects based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by two trifluoromethyl groups attached to the benzene ring along with a nitro group. This configuration contributes to its lipophilicity and overall reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BTFNB derivatives. For instance, compounds featuring the trifluoromethyl moiety have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Minimum Inhibitory Concentration (MIC) : BTFNB derivatives exhibited MIC values as low as 2 µg/mL against tested bacteria .

- Structure-Activity Relationship (SAR) : The presence of hydrophobic substituents on the phenyl ring significantly enhances the antibacterial activity of these compounds. For example, a derivative with an isopropyl aniline moiety demonstrated MIC values ranging from 1 to 2 µg/mL against S. aureus and other strains .

Anticancer Activity

BTFNB has also been investigated for its anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation.

Case Study:

- A study evaluated several urea derivatives containing BTFNB, revealing IC50 values indicating effective inhibition against various cancer cell lines:

The mechanisms underlying the biological activities of BTFNB are still under investigation but may involve:

- Inhibition of Key Enzymes : Some studies suggest that BTFNB may interfere with critical cellular pathways by inhibiting enzymes involved in cell proliferation and survival.

- Gene Expression Modulation : Treatment with BTFNB derivatives resulted in down-regulation of genes associated with cancer progression, such as BRCA1, BRCA2, and EGFR in specific cell lines .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,5-Bis(trifluoromethyl)nitrobenzene in laboratory settings?

- Methodological Answer:

- Inhalation: Immediately move to fresh air and seek medical attention if respiratory distress occurs.

- Skin/Eye Contact: Wash thoroughly with water for ≥15 minutes; consult a physician.

- Storage: Store in a cool, dry place (0–6°C recommended) away from oxidizing agents .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to volatility (bp 71–72°C at 7 mmHg) .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer:

- Nitration of 1,3-Bis(trifluoromethyl)benzene: Employ nitronium hexafluoroantimonate (NFSA) as a nitrating agent under controlled conditions (0–5°C) to direct the nitro group to the para position. Monitor reaction progress via TLC or GC-MS .

- Alternative Route: Direct nitration using HNO₃/H₂SO₄, though regioselectivity may vary due to the electron-withdrawing trifluoromethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹⁹F NMR: Resolves trifluoromethyl groups (δ ~ -60 ppm) and confirms substitution patterns .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 259.10 (C₈H₃F₆NO₂) with fragmentation patterns matching CF₃ and NO₂ loss .

- Quantitative NMR (qNMR): Use certified reference materials (e.g., CRM4601-b) for purity validation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in electrophilic substitution reactions involving this compound?

- Methodological Answer:

- DFT Calculations: Model electron density maps to predict regioselectivity. The strong electron-withdrawing effect of CF₃ groups directs electrophiles to the meta/para positions relative to existing substituents .

- Transition State Analysis: Evaluate activation energies for nitration or halogenation using software like Gaussian or ORCA. Compare computed spectra (IR, UV-Vis) with experimental data .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points, boiling points)?

- Methodological Answer:

- Purity Assessment: Use qNMR with certified standards (e.g., NMI CRM4601-b) to quantify impurities .

- Standardized Conditions: Replicate measurements under controlled humidity and pressure. For example, the boiling point (71–72°C at 7 mmHg) is sensitive to vacuum calibration .

- Collaborative Studies: Cross-validate data across labs using harmonized protocols (e.g., ASTM E537 for thermal stability) .

Q. How can cross-coupling reactions be optimized using derivatives of this compound?

- Methodological Answer:

- Suzuki-Miyaura Coupling: Convert to 3,5-Bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) and react with aryl halides. Use Pd(PPh₃)₄ catalyst in degassed THF at 80°C .

- Regioselectivity Control: Adjust solvent polarity (e.g., DMF vs. toluene) and ligand choice (e.g., SPhos vs. XPhos) to favor mono- vs. di-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.